8-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline
Description
8-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline is a quinoline derivative functionalized with a tetrazole ring substituted at the 8-position via a methoxy linker. The tetrazole moiety is further modified with a 4-chlorophenyl group, enhancing its electronic and steric properties. Quinoline scaffolds, conversely, are widely studied for antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
8-[[1-(4-chlorophenyl)tetrazol-5-yl]methoxy]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O/c18-13-6-8-14(9-7-13)23-16(20-21-22-23)11-24-15-5-1-3-12-4-2-10-19-17(12)15/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAGYHMEMQUZRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC3=NN=NN3C4=CC=C(C=C4)Cl)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline typically involves multiple steps. One common method starts with the preparation of 8-hydroxyquinoline, which is then subjected to O-propargylation to introduce the methoxy group. This intermediate is further reacted with 1-(4-chlorophenyl)-1H-tetrazole under copper-catalyzed 1,3-dipolar cycloaddition conditions to form the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
8-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in developing new therapeutic agents due to its unique structure and biological activity.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function, while the tetrazole ring can interact with various enzymes, inhibiting their activity. These interactions can lead to antimicrobial and antifungal effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations: Tetrazole vs. Other Heterocycles
Triazole Derivatives
- 5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline (): Replacing the tetrazole with a triazole ring introduces different electronic properties. Synthesized via copper-catalyzed 1,3-dipolar cycloaddition, this compound showed promising antifungal and antibacterial activity (MIC values compared to ketoconazole and loxacin) . Lipinski’s Descriptors: Calculated using Molinspiration software, this triazole derivative has a molecular weight of 411.3 and logP ~3.5, suggesting moderate bioavailability .
Benzimidazole Derivatives
- 8-[(1-Benzyl-1H-benzimidazol-2-yl)methoxy]-5-chloroquinoline (4f) (): The benzimidazole group increases molecular rigidity and π-π stacking interactions. Higher melting points (208–210°C) compared to tetrazole analogues (e.g., 173–177°C for 4i) suggest stronger intermolecular forces due to bulkier substituents .
Oxadiazole Derivatives
- 8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline (): Oxadiazoles are less polar than tetrazoles, leading to lower solubility in aqueous media. Reported antimicrobial activity highlights the role of heterocycle choice in biological targeting .
Impact of Chlorophenyl Substitution
- 3-[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]-7-methyl-4-phenylquinoline (): The 4-chlorophenyl group enhances lipophilicity (logP ~4.2) and may improve membrane permeability.
- 8-[(1-Phenyl-1H-tetrazol-5-yl)oxy]quinoline (): Absence of the 4-chlorophenyl group reduces steric hindrance and electron-withdrawing effects, lowering melting point (289.3 g/mol vs. ~370 g/mol) .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | logP* | Melting Point (°C) | Key Substituent |
|---|---|---|---|---|
| Target Compound | ~370 | ~3.8 | Not reported | 4-Chlorophenyl-tetrazole |
| 5-Chloro-8-{[1-(2-chlorobenzyl)-triazol]} | 411.3 | 3.5 | Not reported | Triazole |
| 8-[(1-Phenyl-tetrazol)oxy]quinoline | 289.3 | 2.9 | Not reported | Phenyl-tetrazole |
| 4f (Benzimidazole) | 429.9 | 4.1 | 208–210 | Benzimidazole |
| 8-[(3-Phenyl-oxadiazol)methoxy]quinoline | 343.4 | 3.2 | Not reported | Oxadiazole |
*Estimated using Molinspiration or analogous methods.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
